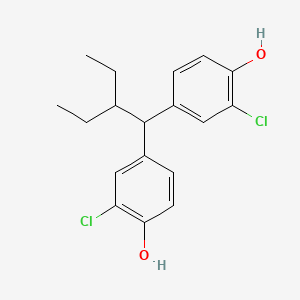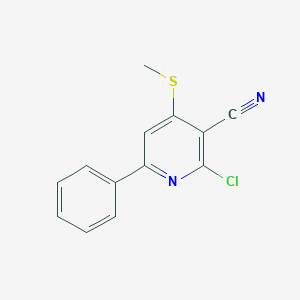![molecular formula C22H23NO2 B14347630 2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide CAS No. 90299-11-9](/img/structure/B14347630.png)
2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is an organic compound that features a methoxyphenyl group and a naphthyl group linked through an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 2-(naphthalen-2-yl)propan-2-amine in the presence of a base such as triethylamine to yield the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Methoxyphenyl)-N-[2-(phenyl)propan-2-yl]acetamide: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is unique due to the presence of both the methoxyphenyl and naphthyl groups, which can confer specific chemical and biological properties. This combination of functional groups may result in unique interactions with biological targets or specific physical properties in materials science applications.
Properties
CAS No. |
90299-11-9 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-naphthalen-2-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C22H23NO2/c1-22(2,19-13-12-16-8-4-5-9-17(16)14-19)23-21(24)15-18-10-6-7-11-20(18)25-3/h4-14H,15H2,1-3H3,(H,23,24) |
InChI Key |
MMZLFKGCBUENGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)



![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)



![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
